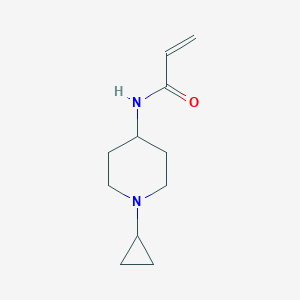
N-(1-cyclopropylpiperidin-4-yl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyclopropylpiperidin-4-yl)prop-2-enamide, also known as CPP-115, is a novel compound that has been studied for its potential therapeutic uses. This compound is a potent inhibitor of the enzyme called gamma-aminobutyric acid (GABA) aminotransferase, which plays a key role in the regulation of GABA levels in the brain.
Mécanisme D'action
N-(1-cyclopropylpiperidin-4-yl)prop-2-enamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for breaking down GABA in the brain. This results in an increase in GABA levels, which can have a calming effect and reduce seizure activity. The compound has also been shown to increase dopamine levels in the brain, which can have a positive effect on mood and motivation.
Biochemical and Physiological Effects
N-(1-cyclopropylpiperidin-4-yl)prop-2-enamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase GABA levels in the brain, which can have a calming effect and reduce seizure activity. The compound has also been shown to increase dopamine levels in the brain, which can have a positive effect on mood and motivation. Additionally, it has been shown to reduce drug-seeking behavior in animal models, suggesting that it may have potential as a treatment for addiction.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(1-cyclopropylpiperidin-4-yl)prop-2-enamide in lab experiments is its potent inhibitory effect on GABA aminotransferase. This makes it a useful tool for studying the role of GABA in neurological and psychiatric disorders. However, one limitation of using this compound is its potential toxicity, as high doses have been shown to cause liver damage in animal models.
Orientations Futures
There are several future directions for research on N-(1-cyclopropylpiperidin-4-yl)prop-2-enamide. One area of interest is its potential use in treating addiction, as it has been shown to reduce drug-seeking behavior in animal models. Another area of interest is its potential use in treating epilepsy, as it has been shown to increase GABA levels in the brain, which can reduce seizure activity. Additionally, further research is needed to determine the optimal dosage and administration of this compound to minimize potential toxicity.
Méthodes De Synthèse
The synthesis of N-(1-cyclopropylpiperidin-4-yl)prop-2-enamide is a multi-step process that involves the use of various reagents and solvents. The first step involves the reaction of cyclopropylamine with 4-piperidone to form N-(1-cyclopropylpiperidin-4-yl)acetamide. This intermediate is then reacted with propargyl bromide in the presence of a base to form N-(1-cyclopropylpiperidin-4-yl)prop-2-ynamide. Finally, the alkyne group is hydrogenated in the presence of a palladium catalyst to form N-(1-cyclopropylpiperidin-4-yl)prop-2-enamide.
Applications De Recherche Scientifique
N-(1-cyclopropylpiperidin-4-yl)prop-2-enamide has been studied for its potential therapeutic uses in various neurological and psychiatric disorders, including epilepsy, anxiety, and depression. The compound has been shown to increase GABA levels in the brain, which can have a calming effect and reduce seizure activity. It has also been studied for its potential use in treating addiction, as it has been shown to reduce drug-seeking behavior in animal models.
Propriétés
IUPAC Name |
N-(1-cyclopropylpiperidin-4-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O/c1-2-11(14)12-9-5-7-13(8-6-9)10-3-4-10/h2,9-10H,1,3-8H2,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCSXUQJSNHPEES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CCN(CC1)C2CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyclopropylpiperidin-4-yl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(trifluoromethyl)cyclohexyl]piperidine-2-carboxamide](/img/structure/B7557801.png)

![3-[(3,5-Dichloro-2-hydroxyphenyl)methylamino]-3-thiophen-2-ylpropanoic acid](/img/structure/B7557820.png)
![N-[(5-methylfuran-2-yl)methyl]-1-pyrimidin-2-ylpiperidin-3-amine](/img/structure/B7557823.png)
![2-chloro-N-[3-chloro-2-(1,2,4-triazol-1-yl)phenyl]acetamide](/img/structure/B7557829.png)
![2-chloro-N-[4-(methanesulfonamido)-3-methylphenyl]acetamide](/img/structure/B7557839.png)
![2-chloro-N-[4-(sulfamoylmethyl)phenyl]acetamide](/img/structure/B7557856.png)

![2-chloro-N-[3-(1H-pyrazol-5-yl)phenyl]acetamide](/img/structure/B7557858.png)

![[2-(Pyridin-3-ylmethylamino)phenyl]methanol](/img/structure/B7557883.png)
![Methyl 4-chloro-3-[4-(furan-2-yl)butan-2-ylamino]benzoate](/img/structure/B7557891.png)